molecular formula C11H9NO3S B6386273 2-Methoxy-5-(thiophen-3-YL)nicotinic acid CAS No. 1261944-22-2

2-Methoxy-5-(thiophen-3-YL)nicotinic acid

Cat. No.: B6386273
CAS No.: 1261944-22-2
M. Wt: 235.26 g/mol
InChI Key: IBVQLTYKBWHSIG-UHFFFAOYSA-N
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Description

2-Methoxy-5-(thiophen-3-yl)nicotinic acid is a heterocyclic compound that features a nicotinic acid core substituted with a methoxy group at the 2-position and a thiophene ring at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(thiophen-3-yl)nicotinic acid typically involves the functionalization of a nicotinic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(thiophen-3-yl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-Methoxy-5-(thiophen-3-yl)nicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(thiophen-3-yl)nicotinic acid is not well-characterized. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. The methoxy and thiophene groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-5-(thiophen-2-yl)nicotinic acid
  • 2-Methoxy-5-(furan-3-yl)nicotinic acid
  • 2-Methoxy-5-(pyridin-3-yl)nicotinic acid

Uniqueness

2-Methoxy-5-(thiophen-3-yl)nicotinic acid is unique due to the specific positioning of the methoxy and thiophene groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may offer distinct advantages in terms of stability and interaction with biological targets .

Properties

IUPAC Name

2-methoxy-5-thiophen-3-ylpyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c1-15-10-9(11(13)14)4-8(5-12-10)7-2-3-16-6-7/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVQLTYKBWHSIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CSC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686912
Record name 2-Methoxy-5-(thiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261944-22-2
Record name 2-Methoxy-5-(thiophen-3-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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